2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a useful research compound. Its molecular formula is C24H28N2O4 and its molecular weight is 408.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1-(3,5-dimethoxybenzyl)-1H-indol-3-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide is an indole derivative characterized by a complex structure that includes an indole moiety, a 3,5-dimethoxybenzyl group, and a tetrahydrofuran substituent. This structural arrangement suggests potential for diverse biological activities, which are of significant interest in medicinal chemistry.
- Molecular Formula : C24H30N2O3
- Molecular Weight : Approximately 398.51 g/mol
- Functional Groups : Amide, indole, and tetrahydrofuran
The presence of these functional groups indicates potential reactivity and biological interactions.
Antidepressant Activity
Research on related indole derivatives suggests that compounds with similar structures may exhibit antidepressant properties. For instance, studies have shown that certain indole-based compounds can inhibit serotonin transporter proteins and monoamine oxidase (MAO), leading to increased serotonin levels in the brain. This mechanism is crucial for the treatment of depression .
Anticancer Potential
Indole derivatives are known for their anticancer properties. The compound's structural features may enhance its ability to interact with various biological targets involved in cancer progression. For example, indoles can induce apoptosis in cancer cells and inhibit tumor growth through multiple pathways, including the modulation of signaling pathways related to cell proliferation and survival.
Antioxidant Activity
Indoles have been reported to possess antioxidant properties, which can protect cells from oxidative stress. This activity is particularly relevant in the context of neuroprotection and the prevention of degenerative diseases. The ability to scavenge free radicals may be beneficial in reducing inflammation and cellular damage .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound with various targets. These studies suggest that the compound may interact with receptors involved in neurotransmission and cancer cell signaling pathways, indicating its potential as a therapeutic agent .
Synthesis and Evaluation
The synthesis of this compound involves several key steps:
- Formation of the Indole Core : Typically achieved through Fischer indole synthesis.
- Alkylation with 3,5-Dimethoxybenzyl Chloride : This step introduces the benzyl group to the indole nitrogen.
- Acetamido Linker Formation : Achieved by reacting the intermediate with acetic anhydride.
Each step is critical for ensuring the biological activity of the final product.
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
2-[1-[(3,5-dimethoxyphenyl)methyl]indol-3-yl]-N-(oxolan-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O4/c1-28-20-10-17(11-21(13-20)29-2)15-26-16-18(22-7-3-4-8-23(22)26)12-24(27)25-14-19-6-5-9-30-19/h3-4,7-8,10-11,13,16,19H,5-6,9,12,14-15H2,1-2H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNNWKPSRQBERC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CN2C=C(C3=CC=CC=C32)CC(=O)NCC4CCCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.